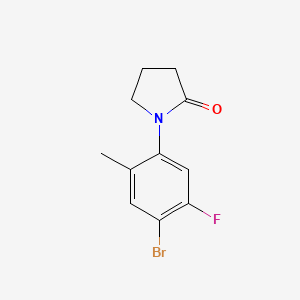1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone
CAS No.:
Cat. No.: VC18351768
Molecular Formula: C11H11BrFNO
Molecular Weight: 272.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H11BrFNO |
|---|---|
| Molecular Weight | 272.11 g/mol |
| IUPAC Name | 1-(4-bromo-5-fluoro-2-methylphenyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C11H11BrFNO/c1-7-5-8(12)9(13)6-10(7)14-4-2-3-11(14)15/h5-6H,2-4H2,1H3 |
| Standard InChI Key | ISKRORUJSOPQPD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1N2CCCC2=O)F)Br |
Introduction
1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone is a synthetic organic compound characterized by its unique structural features, including a pyrrolidinone moiety and halogen substituents. The compound's chemical formula is often reported as C11H10BrFNO, although some sources suggest C11H11BrFNO . This discrepancy may arise from variations in the compound's synthesis or purification methods. The molecular weight is approximately 274.1 g/mol, and the presence of both bromine and fluorine atoms in the aromatic ring contributes to its distinct electronic properties.
Synthesis Methods
The synthesis of 1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone typically involves multiple steps, which may vary depending on the desired yield and purity of the final product. Common methods include:
-
Halogenation Reactions: Involving the introduction of bromine and fluorine into the aromatic ring.
-
Amination or Amidation: Forming the pyrrolidinone ring through reactions with appropriate amines or amides.
-
Purification Techniques: Such as chromatography to achieve high purity.
Potential Applications
1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone has potential applications in various fields, including:
-
Medicinal Chemistry: The compound's unique electronic properties make it a candidate for interaction studies with enzymes and receptors, potentially leading to increased potency compared to non-halogenated analogs.
-
Materials Science: Its distinct electronic properties could be exploited in the development of new materials.
Interaction Studies
Preliminary studies suggest that the halogen substituents enhance the compound's interaction with biological targets. Further research is necessary to elucidate its complete interaction profile and to explore its potential as a therapeutic agent.
Comparison with Analogous Compounds
Several compounds share structural similarities with 1-(4-Bromo-5-fluoro-2-methylphenyl)-2-pyrrolidinone, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(5-Fluoro-2-methylphenyl)-2-pyrrolidinone | Contains a fluorine atom and a pyrrolidinone ring | Lacks bromine substitution; different electronic properties |
| 1-(4-Bromophenyl)-2-pyrrolidinone | Bromine at para position but no fluorine | Simpler structure; less reactivity due to lack of fluorine |
| 1-(3-Bromophenyl)-2-pyrrolidinone | Bromine at meta position | Affects steric hindrance and electronic distribution |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume